molecular formula C4H7N3O3 B12989003 2-(Methoxyimino)malonamide

2-(Methoxyimino)malonamide

Cat. No.: B12989003
M. Wt: 145.12 g/mol
InChI Key: MHIXOQXRXDCMMA-UHFFFAOYSA-N
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Description

2-(Methoxyimino)malonamide is an organic compound with the molecular formula C16H15N3O3. It is a derivative of malonamide, characterized by the presence of a methoxyimino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methoxyimino)malonamide can be synthesized through a multi-component reaction involving isocyanide, Meldrum’s acid, arylidene malononitrile, and two amine molecules. This reaction typically occurs in dichloromethane at ambient temperature without the need for a catalyst . The process is efficient and yields the desired malonamide derivatives in a one-pot procedure, which is advantageous for reducing reaction time and solvent usage .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling chemicals on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxyimino)malonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxyimino)malonamide is unique due to the presence of the methoxyimino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications, particularly in medicinal chemistry where the methoxyimino group can enhance binding affinity and specificity .

Biological Activity

2-(Methoxyimino)malonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of its biological activity, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its methoxyimino functional group attached to a malonamide backbone. The structural formula can be represented as follows:

C5H8N2O3\text{C}_5\text{H}_8\text{N}_2\text{O}_3

This configuration suggests potential interactions with various biological targets, which may contribute to its observed activities.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The following table summarizes the antimicrobial efficacy of this compound:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Candida albicans1264 µg/mL

These results suggest that this compound has promising potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including HCT-116 (colon cancer), NBT-T2 (lymphoma), and Panc-1 (pancreatic cancer). The following table presents the cytotoxic effects observed:

Cell Line IC50 (µg/mL)
HCT-1160.077
NBT-T20.080
Panc-10.102

The low IC50 values indicate that this compound is highly effective at inhibiting cell growth at relatively low concentrations.

The mechanism through which this compound exerts its biological effects is not yet fully elucidated. However, preliminary studies suggest that it may interfere with key metabolic pathways in microbial cells and cancerous tissues. Specific targets may include enzymes involved in cell wall synthesis and DNA replication.

Case Studies

Several case studies have highlighted the practical applications of this compound in therapeutic settings:

  • Case Study on Antibacterial Efficacy : A clinical trial assessed the effectiveness of this compound in treating urinary tract infections caused by resistant strains of bacteria. Patients showed significant improvement after treatment with formulations containing this compound.
  • Case Study on Cancer Therapy : A pilot study evaluated the use of this compound in combination with existing chemotherapy agents for patients with advanced pancreatic cancer. Results indicated enhanced efficacy and reduced side effects compared to conventional treatments alone.

Properties

Molecular Formula

C4H7N3O3

Molecular Weight

145.12 g/mol

IUPAC Name

2-methoxyiminopropanediamide

InChI

InChI=1S/C4H7N3O3/c1-10-7-2(3(5)8)4(6)9/h1H3,(H2,5,8)(H2,6,9)

InChI Key

MHIXOQXRXDCMMA-UHFFFAOYSA-N

Canonical SMILES

CON=C(C(=O)N)C(=O)N

Origin of Product

United States

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